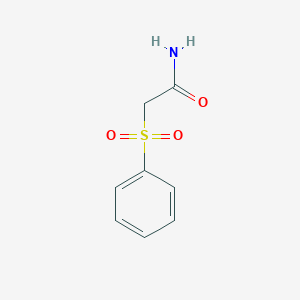

2-(Benzenesulfonyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzenesulfonyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYNWTGTRVZBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365241 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35008-50-5 | |

| Record name | 2-(benzenesulfonyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Benzenesulfonyl)acetamide: Core Properties and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzenesulfonyl)acetamide is a small molecule featuring a benzenesulfonyl group attached to an acetamide moiety. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of both sulfonamide and acetamide functionalities in a wide range of biologically active compounds. The sulfonamide group is a well-established pharmacophore known for its antibacterial properties and its ability to act as a zinc-binding group in various enzymes. The acetamide group can participate in hydrogen bonding and other molecular interactions, contributing to the overall pharmacological profile of a molecule. This guide provides a summary of the predicted fundamental properties of this compound, a detailed theoretical protocol for its synthesis, and an overview of the potential biological activities of the broader class of α-sulfonylated amides.

Physicochemical Properties (Predicted)

Due to the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and should be used as estimations.

| Property | Predicted Value | Notes |

| Molecular Formula | C8H9NO3S | - |

| Molecular Weight | 199.23 g/mol | - |

| XLogP3 | -0.4 | Indicates good water solubility. |

| Hydrogen Bond Donor Count | 2 | From the amide N-H protons. |

| Hydrogen Bond Acceptor Count | 4 | From the sulfonyl and carbonyl oxygens, and the amide nitrogen. |

| Rotatable Bond Count | 3 | Allows for conformational flexibility. |

| Topological Polar Surface Area | 84.6 Ų | Suggests potential for good cell permeability. |

Proposed Synthesis

A plausible two-step synthetic route to this compound is proposed, commencing with the synthesis of the key intermediate, benzenesulfonylacetonitrile.

Step 1: Synthesis of Benzenesulfonylacetonitrile

This protocol is adapted from the synthesis of related compounds.

Reaction:

Materials:

-

Sodium benzenesulfinate

-

Chloroacetonitrile

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolve sodium benzenesulfinate (1.0 eq) in DMF in a round-bottom flask and stir at room temperature until fully dissolved.

-

Slowly add chloroacetonitrile (1.1 eq) dropwise to the solution over 10-15 minutes.

-

Heat the reaction mixture to 60°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into an equal volume of cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of water).

-

Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield benzenesulfonylacetonitrile.

Step 2: Hydrolysis of Benzenesulfonylacetonitrile to this compound

This is a standard procedure for the hydrolysis of a nitrile to a primary amide.

Reaction:

Materials:

-

Benzenesulfonylacetonitrile

-

Concentrated sulfuric acid or hydrochloric acid

-

Deionized water

-

Sodium bicarbonate solution

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Standard glassware for extraction, filtration, and recrystallization

Procedure:

-

To a solution of benzenesulfonylacetonitrile (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol), slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated sodium bicarbonate solution until the pH is neutral.

-

If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate.

-

Wash the organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent to yield the final product.

Spectroscopic Data (Predicted)

No experimental spectroscopic data for this compound is currently available. Spectroscopic predictions can be performed using various computational software packages. The expected characteristic signals are outlined below.

-

1H NMR:

-

Aromatic protons of the benzene ring (multiplet, ~7.5-8.0 ppm).

-

Methylene protons (CH2) adjacent to the sulfonyl and carbonyl groups (singlet, ~4.0-4.5 ppm).

-

Amide protons (NH2) (broad singlet, ~7.0-7.5 ppm).

-

-

13C NMR:

-

Aromatic carbons (multiple signals, ~125-140 ppm).

-

Methylene carbon (CH2) (~60-65 ppm).

-

Carbonyl carbon (C=O) (~165-170 ppm).

-

-

IR Spectroscopy:

-

N-H stretching of the primary amide (two bands, ~3350 and 3180 cm-1).

-

C=O stretching of the amide (strong band, ~1660 cm-1).

-

Asymmetric and symmetric SO2 stretching (strong bands, ~1320 and 1150 cm-1).

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M+) at m/z = 199.

-

Characteristic fragmentation patterns including loss of NH2, CONH2, and SO2.

-

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been reported, the activities of the broader classes of benzenesulfonamides and α-sulfonylated amides suggest potential areas of interest for future research.

General Biological Activities of Sulfonamides

Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including:

-

Antimicrobial Activity: As structural analogs of p-aminobenzoic acid (PABA), they can inhibit dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

-

Anticancer Activity: Some sulfonamides have shown efficacy as anticancer agents by various mechanisms, including inhibition of carbonic anhydrases, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.

-

Enzyme Inhibition: The sulfonamide moiety is a key pharmacophore for inhibiting various enzymes, including carbonic anhydrases, cyclooxygenases (COX), and matrix metalloproteinases (MMPs).

Potential Signaling Pathway Involvement

Based on the known targets of related sulfonamides, this compound could potentially modulate signaling pathways involved in:

-

pH Regulation in Cancer: By inhibiting carbonic anhydrase IX (CA-IX), which is often upregulated in hypoxic tumors, it could disrupt the pH balance of cancer cells, leading to apoptosis.

-

Inflammation: Inhibition of COX enzymes could interfere with the prostaglandin synthesis pathway, leading to anti-inflammatory effects.

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Generalized Signaling Pathway for Potential Anticancer Activity

Caption: Hypothetical inhibition of CA-IX by this compound.

Conclusion

This compound represents an intriguing, yet underexplored, chemical entity. While direct experimental data is lacking, its structural motifs suggest potential for interesting biological activities, particularly in the realms of antimicrobial and anticancer research. The proposed synthetic route offers a viable starting point for its preparation, which would enable the necessary empirical studies to elucidate its true physicochemical properties and pharmacological potential. This technical guide serves as a foundational resource to stimulate and guide future research into this promising compound.

"2-(Benzenesulfonyl)acetamide" CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzenesulfonyl)acetamide, a molecule of interest in medicinal chemistry. The document details its chemical identifiers, physical properties, and a potential synthetic route. Due to the limited publicly available data specifically for this compound, this guide also draws upon established chemical principles and data from closely related analogs to provide a thorough understanding of the compound.

Chemical Identifiers and Properties

This compound, also known as 2-(phenylsulfonyl)ethanamide, is a sulfonamide derivative with potential applications in chemical synthesis and drug discovery.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 35008-50-5 |

| Molecular Formula | C₈H₉NO₃S |

| IUPAC Name | 2-(phenylsulfonyl)acetamide |

| Synonyms | 2-(Benzenesulfonyl)ethanamide |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 199.23 g/mol | Calculated |

| Appearance | Solid (predicted) | Inferred |

| Solubility | Soluble in organic solvents (predicted) | Inferred |

Synthesis Methodology

Experimental Protocol: Synthesis of Benzenesulfonylacetonitrile (Intermediate)

This protocol is adapted from the synthesis of a precursor for 2-Benzenesulphonyl-acetamidine.

Materials:

-

Sodium benzenesulfinate

-

Chloroacetonitrile

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine solution

Procedure:

-

In a reaction vessel, dissolve sodium benzenesulfinate (1.0 eq) in DMF.

-

Slowly add chloroacetonitrile (1.1 eq) to the solution dropwise.

-

Heat the reaction mixture to 60°C and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold deionized water.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield benzenesulfonylacetonitrile.

Experimental Protocol: Hydrolysis of Benzenesulfonylacetonitrile to this compound

The hydrolysis of nitriles to amides is a standard organic transformation. Both acidic and basic conditions can be employed.

Option A: Acid-Catalyzed Hydrolysis

-

Dissolve benzenesulfonylacetonitrile in a mixture of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and water.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Purify the crude product by recrystallization or column chromatography.

Option B: Base-Promoted Hydrolysis

-

Dissolve benzenesulfonylacetonitrile in an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the reaction mixture.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute hydrochloric acid).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product as described in Option A.

Potential Biological Significance

While no specific biological activity or signaling pathway has been definitively associated with this compound in the available literature, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of therapeutic agents. Derivatives of benzenesulfonamide have shown diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Therefore, this compound represents a valuable starting point for the synthesis of novel drug candidates.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound is a chemical compound with established identifiers and predictable properties. While specific experimental data is sparse, its synthesis is achievable through established chemical transformations. The presence of the benzenesulfonamide moiety suggests that this compound and its future derivatives could be of significant interest to researchers in the field of drug discovery and development. Further investigation into the biological activities of this compound is warranted to explore its therapeutic potential.

"2-(Benzenesulfonyl)acetamide" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Benzenesulfonyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound this compound represents a versatile scaffold in medicinal chemistry. While the parent compound itself is not extensively characterized for its biological activity, its derivatives have emerged as potent modulators of various physiological pathways, leading to the development of novel therapeutic agents. The core structure, consisting of a benzenesulfonyl group linked to an acetamide moiety, provides a key framework that can be functionalized to achieve specific interactions with biological targets. This technical guide delves into the core mechanisms of action of various classes of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Chapter 1: Anti-inflammatory and Analgesic Derivatives

A significant area of investigation for this compound derivatives has been in the development of multi-target anti-inflammatory and analgesic agents. These compounds have been designed to simultaneously inhibit key enzymes involved in the inflammatory cascade.

Mechanism of Action: Multi-Target Inhibition of COX-2, 5-LOX, and TRPV1

Certain N-(benzenesulfonyl)acetamide derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and transient receptor potential vanilloid 1 (TRPV1).[1] The simultaneous inhibition of these three targets offers a synergistic approach to managing inflammation and pain. COX-2 is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation and pain. 5-LOX is involved in the production of leukotrienes, another class of inflammatory mediators. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain. By inhibiting all three, these derivatives can provide broad-spectrum anti-inflammatory and analgesic effects.

Data Presentation

The following table summarizes the in vitro inhibitory activities of representative N-(benzenesulfonyl)acetamide derivatives against COX-2, 5-LOX, and TRPV1.[1]

| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) | TRPV1 IC50 (μM) |

| 9a | 0.011 | 0.046 | 0.008 |

| 9b | 0.023 | 0.31 | 0.14 |

Experimental Protocols

COX-2 Inhibitory Activity Assay [2]

-

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate spectrophotometrically.

-

Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate), test compounds, Tris-HCl buffer.

-

Procedure:

-

Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX-2 enzyme, buffer, and the test compound dilutions.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[2]

-

Initiate the reaction by adding arachidonic acid and TMPD.[2]

-

Measure the absorbance at 590 nm over time using a plate reader.[2]

-

Calculate the rate of reaction for each compound concentration and determine the IC50 value.

-

Mandatory Visualization

Caption: Multi-target inhibition of inflammatory pathways.

Chapter 2: Anticancer Derivatives

Derivatives of this compound have also been explored as potential anticancer agents, primarily through the inhibition of carbonic anhydrase IX and aldehyde dehydrogenase.

Mechanism of Action: Carbonic Anhydrase IX Inhibition

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and is associated with poor prognosis. It plays a crucial role in regulating the tumor microenvironment by maintaining the pH balance, which is essential for tumor cell survival and proliferation. Benzenesulfonamide-containing compounds are known inhibitors of carbonic anhydrases, and derivatives of this compound have been designed to selectively target CA IX.[3]

Mechanism of Action: Aldehyde Dehydrogenase Inhibition

Aldehyde dehydrogenase (ALDH) enzymes are involved in various cellular processes, including detoxification and the synthesis of retinoic acid. Certain ALDH isozymes are overexpressed in cancer stem cells and contribute to drug resistance. N-Substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives have been synthesized and shown to exert cytotoxic effects through the ALDH pathway.[4]

Data Presentation

The following table summarizes the anticancer activity of a representative benzenesulfonamide derivative against a breast cancer cell line and its inhibitory activity against CA IX.[3]

| Compound | Cell Line | % Inhibition at 50 μg/mL | CA IX Ki (nM) |

| 4e | MDA-MB-231 | Significant Inhibition | Not specified in abstract |

| 4g | MDA-MB-231 | Significant Inhibition | Not specified in abstract |

| 4h | MDA-MB-231 | Significant Inhibition | Not specified in abstract |

Experimental Protocols

Carbonic Anhydrase IX Inhibition Assay [3]

-

Principle: The assay measures the inhibition of CA IX-mediated hydration of CO2.

-

Materials: Recombinant human CA IX, p-nitrophenyl acetate (substrate), buffer solution, test compounds.

-

Procedure:

-

The inhibitory effects on CA IX are assessed by a stopped-flow method.

-

The assay follows the CA-catalyzed CO2 hydration activity.

-

The enzymatic activity is measured and compared between samples with and without the test compound.

-

IC50 values are calculated from the dose-response curves.

-

Mandatory Visualization

Caption: Inhibition of Carbonic Anhydrase IX in tumors.

Chapter 3: Non-Hepatotoxic Acetaminophen Analogs

To address the issue of acetaminophen-induced hepatotoxicity, novel analogs based on the 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)acetamide scaffold have been developed. These compounds retain the analgesic and antipyretic properties of acetaminophen while avoiding the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI).[5][6][7]

Mechanism of Action: Avoiding Toxic Metabolite Formation

Acetaminophen hepatotoxicity is primarily caused by its metabolism by cytochrome P450 enzymes (particularly CYP2E1) to form the highly reactive NAPQI. When glutathione stores are depleted, NAPQI binds to cellular proteins, leading to oxidative stress and hepatocellular death. The designed analogs are more stable and less susceptible to oxidation, thus preventing the formation of NAPQI.[6]

Data Presentation

The following table shows the IC50 values of a representative analog (3b and 3r) against key cytochrome P450 isozymes compared to acetaminophen (ApAP).[6]

| Compound | CYP2D6 IC50 (nM) | CYP3A4 IC50 (nM) |

| ApAP | > 10000 | > 10000 |

| 3b | > 10000 | > 10000 |

| 3r | > 10000 | 4820 |

Experimental Protocols

In Vitro Hepatotoxicity Assay

-

Principle: To assess the potential for drug-induced liver injury by measuring cell viability in primary human hepatocytes or HepG2 cells after exposure to the test compound.

-

Materials: Primary human hepatocytes or HepG2 cells, cell culture medium, test compounds, positive control (e.g., high-dose acetaminophen), MTT or LDH assay kit.

-

Procedure:

-

Plate hepatocytes in a 96-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound and controls.

-

Incubate for a specified period (e.g., 24-48 hours).

-

Assess cell viability using an MTT assay (measures metabolic activity) or an LDH assay (measures membrane integrity).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Mandatory Visualization

Caption: Metabolic pathways of acetaminophen vs. its analog.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the design of a diverse range of therapeutic agents. By strategically modifying this core structure, researchers have been able to develop compounds with potent and selective activities against various biological targets. The derivatives discussed in this guide, from multi-target anti-inflammatory agents to safer analgesics and novel anticancer compounds, highlight the immense potential of this chemical class. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, with the ultimate goal of translating these promising preclinical findings into clinically effective therapies.

References

- 1. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 4. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 2-(Benzenesulfonyl)acetamide and Its Derivatives

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities associated with 2-(benzenesulfonyl)acetamide and its structurally related derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings on the diverse therapeutic potential of this class of compounds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of therapeutic agents.[1] The incorporation of an acetamide moiety introduces additional possibilities for structural modification and biological interaction, leading to a broad spectrum of pharmacological activities. Derivatives of this compound have demonstrated promising effects as anti-inflammatory, analgesic, antimicrobial, antioxidant, and anticancer agents, primarily through the targeted inhibition of key enzymes.[1]

Executive Summary

Derivatives of this compound have been the subject of extensive research, revealing a multitude of biological activities. Notably, these compounds have shown significant potential as multi-target inhibitors, particularly in the realms of inflammation and pain management. This guide will delve into the screening of these compounds against key enzymes such as Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Transient Receptor Potential Vanilloid 1 (TRPV1), Butyrylcholinesterase (BChE), and Carbonic Anhydrases (CAs). We will explore the quantitative measures of their inhibitory activities, provide detailed methodologies for replicating these screening assays, and visualize the underlying molecular pathways.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from various biological activity screening assays performed on derivatives of this compound.

Table 1: Anti-inflammatory and Analgesic Activity (Enzyme Inhibition) [2]

| Compound | Target | IC50 (µM) |

| 9a | COX-2 | 0.011 |

| 5-LOX | 0.046 | |

| TRPV1 | 0.008 | |

| 9b | COX-2 | 0.023 |

| 5-LOX | 0.31 | |

| TRPV1 | 0.14 |

Table 2: Cholinesterase Inhibition Activity [3][4]

| Compound | Target | IC50 (µM) |

| 8c | Butyrylcholinesterase (BChE) | 3.94 |

| 8d | Butyrylcholinesterase (BChE) | 19.60 |

Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration) [5]

| Compound | Microorganism | MIC (mg/mL) |

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4a | S. typhi | 6.45 |

| 4f | B. subtilis | 6.63 |

| 4e | C. albicans | 6.63 |

| 4h | C. albicans | 6.63 |

| 4e | A. niger | 6.28 |

Key Signaling Pathways and Experimental Workflows

To elucidate the mechanisms of action and provide a clear framework for experimental design, the following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a generalized workflow for biological activity screening.

Caption: A generalized workflow for in vitro enzyme inhibition screening.

Caption: The arachidonic acid signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro enzyme inhibition assays discussed in this guide.

COX-2 Inhibition Assay (Fluorometric Method)[7][8]

-

Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A probe is then used to detect PGG2, producing a fluorescent signal that is proportional to the enzyme's activity.

-

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid

-

NaOH

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

-

96-well white opaque microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Reagent Preparation:

-

Reconstitute COX-2 enzyme with purified water. Aliquot and store at -80°C.

-

Prepare a working solution of arachidonic acid by mixing with NaOH and diluting with purified water.

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the test compound dilutions or the positive control. For the enzyme control (100% activity), add assay buffer.

-

Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add this mix to all wells.

-

Add the diluted COX-2 enzyme to all wells except the blank.

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the curve).

-

Determine the percentage of inhibition for each compound concentration relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

-

5-LOX Inhibition Assay (Spectrophotometric Method)

-

Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of a substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative. The formation of the product can be monitored by the increase in absorbance at 234 nm.

-

Materials:

-

5-Lipoxygenase enzyme

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Substrate solution (e.g., linoleic acid or arachidonic acid in ethanol)

-

Test compounds and a known 5-LOX inhibitor (e.g., Zileuton)

-

96-well UV-transparent microplate

-

UV-Vis microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the 5-LOX enzyme in the assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions or the positive control. For the control (100% activity), add buffer.

-

Add the 5-LOX enzyme solution to all wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

-

-

Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately measure the increase in absorbance at 234 nm in a kinetic mode for a set duration.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value from the dose-response curve.

-

-

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)[5][6]

-

Principle: This colorimetric assay measures the activity of BChE. The enzyme hydrolyzes the substrate butyrylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

-

Materials:

-

Butyrylcholinesterase (from equine serum or human serum)

-

Phosphate Buffer (pH 8.0)

-

Butyrylthiocholine iodide (BTCI)

-

DTNB (Ellman's reagent)

-

Test compounds and a known BChE inhibitor (e.g., Tacrine)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of BChE, BTCI, and DTNB in the phosphate buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

To each well, add the phosphate buffer, DTNB solution, and the test compound dilution.

-

Add the BChE solution to all wells except the blank.

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period.

-

-

Measurement:

-

Initiate the reaction by adding the BTCI solution.

-

Measure the absorbance at 412 nm at regular intervals.

-

-

Data Analysis:

-

Calculate the reaction rate from the change in absorbance over time.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

-

Carbonic Anhydrase (CA) Inhibition Assay[9][10]

-

Principle: This assay is based on the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.

-

Materials:

-

Carbonic Anhydrase (e.g., from bovine erythrocytes)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) in a suitable organic solvent (e.g., acetonitrile)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

96-well clear microplate

-

Microplate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of CA in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

-

Assay Protocol:

-

To each well, add the assay buffer and the test compound dilution.

-

Add the CA working solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

-

Measurement:

-

Initiate the reaction by adding the p-NPA solution.

-

Immediately measure the absorbance at 405 nm in a kinetic mode.

-

-

Data Analysis:

-

Determine the rate of the reaction for each well.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

-

Conclusion

The this compound scaffold and its derivatives represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data and protocols presented in this technical guide offer a valuable resource for researchers engaged in the screening and development of novel drug candidates based on this promising chemical framework. The multi-target inhibitory profile of certain derivatives, particularly against key enzymes in inflammatory and pain pathways, warrants further investigation and optimization for the development of next-generation therapeutics.

References

- 1. Carbonic Anhydrase Activity Assay [protocols.io]

- 2. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 4. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Comprehensive Technical Review of 2-(Benzenesulfonyl)acetamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this class, 2-(Benzenesulfonyl)acetamide and its derivatives have emerged as versatile scaffolds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, chemical properties, and biological applications of these compounds, with a focus on their potential in drug discovery and development.

Chemical Synthesis and Properties

The synthesis of this compound and its derivatives often involves multi-step reactions. A common route to a related compound, 2-Benzenesulphonyl-acetamidine, begins with the preparation of the key intermediate, benzenesulfonylacetonitrile. This is followed by its conversion to the target acetamidine derivative via the Pinner reaction.[1]

A general synthetic pathway for this compound derivatives can be conceptualized as follows:

Figure 1: A generalized synthetic workflow for this compound derivatives.

The physical and chemical properties of a representative derivative, 2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, are summarized in the table below.

| Property | Value |

| Molecular Weight | 392.9 g/mol |

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 5 |

| Exact Mass | 392.0056123 Da |

| Topological Polar Surface Area | 113 Ų |

| Data from PubChem CID 3732234[2] |

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a remarkable range of biological activities, highlighting their potential as therapeutic agents for various diseases.

Anticancer Activity

Numerous studies have explored the anticancer potential of benzenesulfonamide derivatives. These compounds often exert their effects through the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[3][4] Inhibition of these enzymes can lead to a disruption of pH regulation in tumor cells, ultimately inducing apoptosis and cell cycle arrest.[5]

For instance, a series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Several compounds displayed significant inhibitory activity against CA IX, with IC50 values in the nanomolar range.[6] Specifically, compound 4h (containing a vanillin moiety) showed potent anticancer activity with IC50 values of 1.56 µM and 1.52 µM against MDA-MB-231 and MCF-7 cells, respectively.[6] Another derivative, 4g (with a p-nitro group), also exhibited strong inhibitory effects.[6]

The proposed mechanism of action for some of these anticancer agents involves the induction of apoptosis, as evidenced by the upregulation of p53 and Bax.[7] Furthermore, some derivatives have been shown to cause cell cycle arrest in the G2/M phase.[5]

Figure 2: Proposed mechanism of anticancer activity for benzenesulfonamide derivatives.

Table 1: Anticancer Activity of Selected Benzenesulfonamide Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4g | MDA-MB-231 | 5.54 | [6] |

| MCF-7 | 2.55 | [6] | |

| 4h | MDA-MB-231 | 1.56 | [6] |

| MCF-7 | 1.52 | [6] | |

| 2c | A2780 (ovarian) | 0.50 ± 0.09 | [7] |

| A549 (lung) | 1.83 ± 0.52 | [7] | |

| 3c | A2780 (ovarian) | 0.58 ± 0.17 | [7] |

| A549 (lung) | 5.83 ± 1.83 | [7] |

Anti-inflammatory and Analgesic Activity

A series of N-(benzenesulfonyl)acetamide derivatives have been investigated as multi-target inhibitors of COX-2, 5-LOX, and TRPV1 for anti-inflammatory and analgesic applications.[8] Compounds 9a and 9b demonstrated potent inhibitory activities against all three targets, with IC50 values in the nanomolar range.[8] Furthermore, in vivo studies showed that compound 9a was effective in reducing formalin-induced pain and capsaicin-induced ear edema.[8]

Table 2: Anti-inflammatory and Analgesic Activity of Selected Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 9a | COX-2 | 0.011 | [8] |

| 5-LOX | 0.046 | [8] | |

| TRPV1 | 0.008 | [8] | |

| 9b | COX-2 | 0.023 | [8] |

| 5-LOX | 0.31 | [8] | |

| TRPV1 | 0.14 | [8] |

Antimicrobial and Antioxidant Activity

Several novel benzenesulfonamide derivatives bearing a carboxamide functionality have been synthesized and evaluated for their antimicrobial and antioxidant properties.[9] In antimicrobial assays, different compounds showed potent activity against a range of bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values in the low mg/mL range.[9] For instance, compound 4d was most potent against E. coli (MIC 6.72 mg/mL), while compound 4e was most active against A. niger (MIC 6.28 mg/mL).[9] In terms of antioxidant activity, compound 4e showed comparable activity to Vitamin C.[9][10]

Anticonvulsant Activity

The benzenesulfonamide scaffold is also present in some anticonvulsant drugs.[11] While direct studies on this compound are limited, derivatives of acetamides and sulfonamides have been explored for their anticonvulsant properties.[12][13][14] The mechanism of action for some sulfonamide-based anticonvulsants is thought to involve the inhibition of carbonic anhydrase.[11] The structural features of an ideal anticonvulsant often include a lipophilic aromatic ring, an electron donor system, and a hydrogen bonding domain, all of which can be incorporated into this compound derivatives.[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are summaries of key experimental procedures cited in the literature.

Synthesis of Benzenesulfonylacetonitrile

A solution of sodium benzenesulfinate in DMF is prepared. Chloroacetonitrile is added dropwise, and the mixture is heated. After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by recrystallization to yield benzenesulfonylacetonitrile as a white solid.[1]

Pinner Reaction for Acetamidine Synthesis

Benzenesulfonylacetonitrile is reacted with ethanolic HCl. After cooling, ammonia gas is bubbled through the mixture, followed by the addition of ammonium carbonate. The mixture is warmed and stirred. After filtration and concentration, the crude product is obtained.[1]

In Vitro Anticancer Screening

The cytotoxic activity of synthesized compounds is typically evaluated against human cancer cell lines using standard assays such as the MTT or SRB assay. The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.[6]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is determined using a stopped-flow CO2 hydration assay. The assay measures the enzyme-catalyzed hydration of CO2, and the inhibition constants (Ki) are calculated from the dose-response curves.[3][6][16]

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their synthetic accessibility and the potential for structural modification make them attractive scaffolds for the development of novel therapeutic agents. The well-documented anticancer, anti-inflammatory, analgesic, antimicrobial, and potential anticonvulsant properties warrant further investigation. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further exploring the mechanisms of action of these versatile compounds to unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C17H13ClN2O3S2 | CID 3732234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 7. Synthesis, antiproliferative and apoptotic activities of N-(6(4)-indazolyl)-benzenesulfonamide derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Synthesis and anticonvulsant properties of some 2-aminoethanesulfonic acid (taurine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

- 16. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Benzenesulfonyl)acetamide: From Historical Context to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Benzenesulfonyl)acetamide, a molecule of interest within the broader class of sulfonamides. While the specific historical discovery of this compound is not prominently documented, its origins are intrinsically linked to the development of sulfonamide chemistry in the early 20th century. This document explores the historical context of its likely first synthesis, details established and modern experimental protocols for its preparation, and presents relevant physicochemical and biological data for its derivatives, which are of significant interest in contemporary drug discovery.

Introduction: The Dawn of the Sulfa Drugs

The history of this compound is deeply rooted in the revolutionary discovery of sulfonamides, the first class of broadly effective systemic antibacterial agents. The journey began in the early 1930s at the laboratories of Bayer AG, where a team led by Gerhard Domagk was investigating the medicinal properties of synthetic dyes.[1][2] In 1932, they discovered that a red dye named Prontosil exhibited remarkable antibacterial activity in mice.[1] This breakthrough led to Domagk being awarded the Nobel Prize in Physiology or Medicine in 1939.

Further research revealed that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide.[3] Sulfanilamide had been first synthesized in 1906 but its medicinal properties had been overlooked.[2] This revelation sparked a "sulfa craze," with hundreds of manufacturers beginning to produce various sulfonamide derivatives.[1] The general chemical structure of these compounds features a sulfonamide functional group (-SO₂NH₂).

The classic and most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine.[4] Given that benzenesulfonyl chloride was a readily available reagent, it is highly probable that this compound was first synthesized during this period of intense exploration of sulfonamide derivatives, likely as part of broader studies into the properties and potential applications of this new class of compounds.

Physicochemical Properties of Benzenesulfonamide Derivatives

While specific data for the parent this compound is scarce in readily available literature, extensive research has been conducted on its derivatives. The following table summarizes key physicochemical and pharmacological data for selected N-(benzenesulfonyl)acetamide derivatives that have shown promise as multi-target inhibitors for anti-inflammatory and analgesic therapy.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TRPV1 IC₅₀ (µM) | Cmax (ng/mL) | Bioavailability (F%) |

| 9a | C₂₀H₂₀N₂O₄S | 396.45 | 0.011 | 0.046 | 0.008 | 5807.18 | 96.8 |

| 9b | C₁₉H₁₈N₂O₄S | 382.42 | 0.023 | 0.31 | 0.14 | N/A | N/A |

Data sourced from a 2023 study on N-(benzene sulfonyl)acetamide derivatives.

Experimental Protocols: Synthesis of Benzenesulfonamide Derivatives

The synthesis of this compound and its derivatives generally follows established protocols for sulfonamide formation. Below are detailed methodologies for the preparation of key precursors and the final compounds.

General Synthesis of Benzenesulfonyl Chloride

Benzenesulfonyl chloride is a key precursor for the synthesis of benzenesulfonamides. It can be prepared through several methods, with the chlorosulfonation of benzene being a common industrial approach.

Protocol:

-

To a stirred solution of purified petroleum benzin, add chlorosulfonic acid (molar ratio 4.0:1) at a controlled rate of 2 ml/min using a constant pressure funnel.

-

Maintain the reaction temperature at 25°C and allow the reaction to proceed for 3 hours with stirring (100 r/min).

-

The generated hydrogen chloride gas is absorbed in a two-grade falling film absorption system to produce a 38% hydrochloric acid solution.

-

The resulting crude benzenesulfonyl chloride is then purified by washing with an acidic solution (e.g., 50-60% hydrochloric acid, sulfuric acid, or spent acid) at a temperature below 30°C for 20-40 minutes.

General Synthesis of N-Substituted-2-[(phenylsulfonyl)amino]acetamide Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound, which are often explored for their biological activities.

Protocol:

-

Preparation of N-(Aryl/aralkyl)-2-bromoacetamides:

-

Dissolve the desired substituted aryl/aralkyl amine (15.0 mmol) in distilled water (15.0 mL).

-

Adjust the pH to 9.0-10 with a 10% Na₂CO₃ solution.

-

Add bromoacetyl bromide (15.0 mmol) dropwise over 2-5 minutes with vigorous shaking.

-

Continue shaking for 40 minutes after the formation of a solid precipitate.

-

Filter the solid, wash with distilled water, and dry to obtain the N-aryl/aralkyl-2-bromoacetamide.

-

-

Synthesis of the Parent Sulfonamide (N-substituted benzenesulfonamide):

-

Suspend the desired amine (e.g., 1-aminopiperidine, 10.0 mmol) in water (50.0 mL) and adjust the pH to 9.0 with a basic aqueous solution of Na₂CO₃ at 0-5°C.

-

Slowly add benzenesulfonyl chloride (10.0 mmol).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the solid, wash with distilled water, and dry.

-

-

Final N-Alkylation:

-

Dissolve the parent sulfonamide (0.40 mmol) in N,N-Dimethylformamide (DMF) (5 mL).

-

Add sodium hydride (NaH) (0.40 mmol) in small portions at 0-5°C and stir for 15 minutes at room temperature.

-

Slowly add the corresponding N-substituted aryl/aralkyl-2-bromo-acetamide (0.40 mmol) and stir for 10-15 minutes.

-

Heat the reaction mixture to 50°C and stir for 30-40 minutes, monitoring by TLC.

-

After completion, cool the mixture to room temperature and quench with cold water (50 mL).

-

The resulting precipitate is the final N-substituted-2-[(phenylsulfonyl)amino]acetamide derivative.

-

Signaling Pathways and Experimental Workflows

The biological activity of benzenesulfonamide derivatives often involves the inhibition of specific signaling pathways. For instance, recent research has focused on their role as multi-target inhibitors of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and Transient Receptor Potential Vanilloid 1 (TRPV1), which are key players in inflammation and pain signaling.

Caption: Inhibition of COX-2, 5-LOX, and TRPV1 pathways by a this compound derivative.

The general workflow for the synthesis and evaluation of these compounds is a multi-step process that begins with the synthesis of precursors and culminates in biological testing.

Caption: General experimental workflow for the synthesis and evaluation of benzenesulfonamide derivatives.

Conclusion and Future Directions

While the precise moment of discovery for this compound remains elusive in historical records, its conceptualization and first synthesis are undoubtedly products of the fervent period of sulfonamide research in the early to mid-20th century. Today, the core structure of benzenesulfonylacetamide continues to serve as a valuable scaffold in medicinal chemistry. The ongoing development of its derivatives as potent and selective inhibitors of various biological targets underscores the enduring legacy of the early sulfonamide discoveries. Future research is likely to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to develop novel therapeutics for a range of diseases, particularly those involving inflammatory and pain pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Benzenesulfonyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzenesulfonyl)acetamide, a member of the sulfonamide class of molecules, holds significant interest for researchers in medicinal chemistry and drug development. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, known for its diverse biological activities. A comprehensive understanding of the physicochemical properties of this compound is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a summary of available computed data for this compound, representative experimental data from the closely related compound benzenesulfonamide, and detailed experimental protocols for determining key physicochemical parameters.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in public literature. The following tables summarize computed properties for N-(benzenesulfonyl)acetamide and experimental data for the structurally similar compound, benzenesulfonamide, to provide a representative profile.

Computed Physicochemical Properties of N-(Benzenesulfonyl)acetamide

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃S | [Chemdiv] |

| Molecular Weight | 199.22 g/mol | [Chemdiv] |

| logP | 0.2786 | [Chemdiv] |

| logD | -2.8679 | [Chemdiv] |

| logSw | -1.9251 | [Chemdiv] |

| Hydrogen Bond Acceptors | 6 | [Chemdiv] |

| Hydrogen Bond Donors | 1 | [Chemdiv] |

| Polar Surface Area | 55.237 Ų | [Chemdiv] |

Experimental Physicochemical Properties of Benzenesulfonamide (Representative Data)

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 149-152 °C | [2] |

| Boiling Point | 288 °C | [1] |

| Aqueous Solubility | 4.3 g/L | [3] |

| pKa | Not explicitly found for Benzenesulfonamide, but sulfonamides are weakly acidic.[4][5][6] |

Experimental Protocols

The following sections detail standard experimental procedures for determining key physicochemical properties of small organic molecules.

Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of a solid compound using a melting point apparatus.[7][8] Pure substances typically have a sharp melting point range (0.5-1.0°C), while impurities can depress and broaden the melting range.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of the compound (dry and finely powdered)

-

Spatula

-

Mortar and pestle (if sample is not powdered)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and has a fine, powdered consistency. If necessary, gently grind the crystals in a mortar and pestle.[9]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, vertical glass tube to pack the sample tightly. The packed sample height should be 2-3 mm.[9]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate. This will allow for a more precise measurement in the subsequent steps.[9]

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

Set the heating rate to increase the temperature rapidly to about 20°C below the expected melting point.[9]

-

Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.[10]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a liquid (the end of the melting range).

-

-

Data Recording: Record the melting point as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing another measurement. Always use a fresh sample in a new capillary tube for each determination.[9][10]

Aqueous Solubility Determination (Shake-Flask Method)

This protocol describes a common method for determining the equilibrium solubility of a compound in an aqueous buffer.[11][12][13]

Materials:

-

The compound of interest

-

Aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline)

-

Glass vials or flasks with screw caps

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare the aqueous buffer solution and ensure its pH is accurately adjusted.

-

Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration:

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance).[11][12]

-

Agitate the samples for a sufficient period to reach equilibrium. This can be determined by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the concentration no longer significantly changes.[12]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the suspensions to settle.

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration. If filtering, use a syringe filter that does not bind the compound of interest.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

-

-

Data Analysis: Calculate the solubility of the compound in the specified buffer at the given temperature, typically expressed in mg/mL or µg/mL. Perform the experiment in triplicate to ensure reproducibility.[11]

pKa Determination (Potentiometric Titration)

This protocol details the determination of the acid dissociation constant (pKa) using potentiometric titration, which involves monitoring pH changes upon the addition of a titrant.[14][15][16]

Materials:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

The compound of interest

-

A suitable solvent (e.g., water, or a co-solvent system if the compound has low aqueous solubility)

-

Inert gas (e.g., nitrogen) supply

Procedure:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of the chosen solvent in the titration vessel.

-

If necessary, purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]

-

-

Titration:

-

Place the titration vessel on a magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Begin stirring the solution at a constant rate.

-

Add the titrant (strong base for an acidic compound, or strong acid for a basic compound) in small, precise increments.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant needed to reach the equivalence point has been added).[15][17]

-

Perform the titration in triplicate to ensure accuracy and precision.

-

Biological Context and Signaling Pathway

Benzenesulfonamide derivatives are renowned for their ability to act as inhibitors of various enzymes. A primary and well-studied target is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[18][19] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[20][21] Inhibition of specific CA isoforms is a therapeutic strategy for various conditions, including glaucoma, epilepsy, and certain types of cancer.[19]

The inhibitory mechanism of benzenesulfonamides involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic activity of the enzyme. The "tail" of the benzenesulfonamide molecule can form additional interactions with amino acid residues in the active site cavity, which influences the potency and isoform selectivity of the inhibitor.[18][22]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. Benzenesulfonamide CAS 98-10-2 | 821959 [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. research.manchester.ac.uk [research.manchester.ac.uk]

- 6. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. westlab.com [westlab.com]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. who.int [who.int]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 2-(Benzenesulfonyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Benzenesulfonyl)acetamide is a molecule of interest in medicinal chemistry and drug discovery. Its structure, combining a benzenesulfonamide group with an acetamide moiety, suggests a complex solubility profile that is critical to understand for formulation development, bioavailability, and overall therapeutic efficacy. This technical guide offers insights into its predicted solubility, methods for its empirical determination, and a framework for interpreting the results.

Predicted Solubility Profile

The solubility of this compound is influenced by both the hydrophobic benzene ring of the benzenesulfonyl group and the polar acetamide group. Based on the general characteristics of these functional groups, a qualitative solubility profile can be predicted.

-

Aqueous Solubility: The presence of the hydrophobic benzene ring is expected to limit its solubility in water. Benzenesulfonamide itself exhibits low aqueous solubility. While the acetamide group can form hydrogen bonds with water, the overall molecule is likely to be poorly soluble in aqueous media at neutral pH.

-

Organic Solvent Solubility: The compound is predicted to have significantly better solubility in polar organic solvents. Solvents like ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO) are expected to be effective in dissolving this compound.[1][2][3]

-

pH-Dependent Solubility: The sulfonamide group has an acidic proton, meaning that the solubility of this compound is expected to increase in alkaline conditions due to the formation of a more soluble salt.[1]

A summary of the predicted solubility and related physicochemical properties is presented in Table 1.

Table 1: Predicted Physicochemical Properties and Solubility of this compound and Related Compounds

| Compound | Property | Value/Prediction | Source |

| This compound (Predicted) | Aqueous Solubility | Low | Inferred from benzenesulfonamide |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetone, DMSO) | Inferred from benzenesulfonamide and acetamide derivatives[1][2] | |

| pH-Dependent Solubility | Increased solubility in alkaline pH | Inferred from benzenesulfonamide[1] | |

| Benzenesulfonamide | Aqueous Solubility | Low/Insoluble | [1] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and acetone | [2] | |

| Acetamide | Aqueous Solubility | Highly soluble (2250 g/L at 20°C) | [4][5] |

| Organic Solvent Solubility | Soluble in ethanol, methanol, pyridine; slightly soluble in diethyl ether | [6] |

Note: The predicted values for this compound are qualitative and should be confirmed by experimental analysis.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods should be employed. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7][8]

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium concentration of a compound in a saturated solution.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)

-

Vials with screw caps

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visible.

-

Equilibration: Place the vials in a shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.

3.2. Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well plates

-

Automated liquid handler

-

Plate reader capable of nephelometry or turbidimetry

Procedure:

-

Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

-

Compound Addition: Use an automated liquid handler to add small volumes of the this compound DMSO stock solution to the buffer in increasing concentrations across the plate.

-

Precipitation Detection: Immediately after the addition of the compound, measure the turbidity or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.[9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

Conclusion

While specific experimental data for the solubility of this compound is currently lacking, a predictive profile can be established based on its constituent chemical groups. It is anticipated to have low aqueous solubility and higher solubility in polar organic solvents, with its aqueous solubility likely increasing at alkaline pH. For drug development purposes, it is imperative to determine the empirical solubility through standardized methods like the shake-flask protocol outlined in this guide. The resulting data will be crucial for guiding formulation strategies and ensuring the development of a viable therapeutic product.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acetamide - Sciencemadness Wiki [sciencemadness.org]

- 7. api.pageplace.de [api.pageplace.de]

- 8. who.int [who.int]

- 9. pharmatutor.org [pharmatutor.org]

Unveiling the Therapeutic Potential of 2-(Benzenesulfonyl)acetamide: A Technical Guide to Core Targets

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities. Within this chemical class, 2-(Benzenesulfonyl)acetamide and its derivatives have emerged as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies for target validation, and visualizing the intricate signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and drug development professionals engaged in the exploration of this versatile chemical entity.

Introduction: The Versatility of the Benzenesulfonamide Moiety

Sulfonamides, characterized by the presence of a sulfonyl group directly attached to a nitrogen atom, have a storied history in drug discovery, beginning with the advent of antibacterial sulfa drugs. The structural and electronic properties of the benzenesulfonyl group confer upon these molecules the ability to interact with a wide array of biological targets, often by mimicking the transition state of enzymatic reactions or by engaging in specific hydrogen bonding and van der Waals interactions within protein binding pockets. The acetamide moiety further extends the chemical space, allowing for a diverse range of substitutions that can fine-tune the pharmacological profile of the parent compound. This guide focuses specifically on derivatives of this compound, exploring their potential applications in inflammation, analgesia, oncology, and infectious diseases.

Anti-inflammatory and Analgesic Targets

Derivatives of this compound have demonstrated significant potential as multi-target inhibitors for the treatment of inflammation and pain. The primary mechanisms involve the modulation of key enzymes and receptors in the inflammatory cascade.